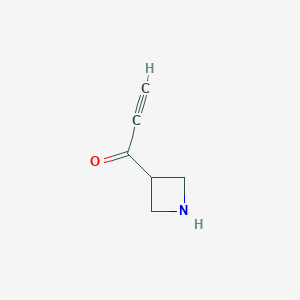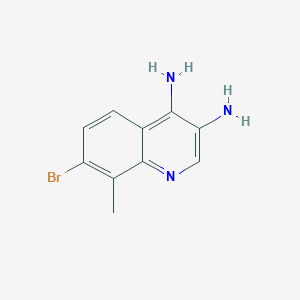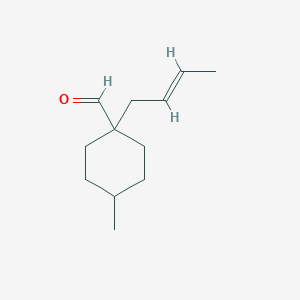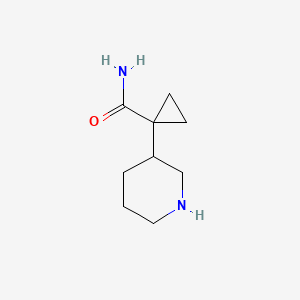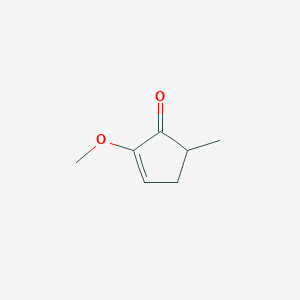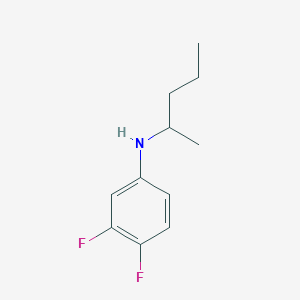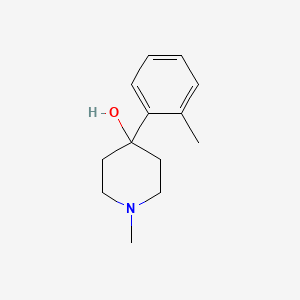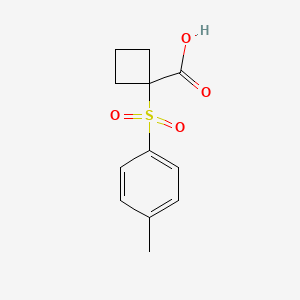![molecular formula C13H15ClFN B13223455 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution reactions), oxidizing agents (for oxidation reactions), and reducing agents (for reduction reactions). The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential pharmacological properties, it is being investigated for use in the treatment of various medical conditions, including neurological disorders.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as:
- 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one
- 1-(3-chloro-4-fluorophenyl)piperazine
- Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate
Uniqueness
What sets 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and in the study of complex biochemical processes.
属性
分子式 |
C13H15ClFN |
|---|---|
分子量 |
239.71 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H15ClFN/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11/h1-4,11-12,16H,5-8H2 |
InChI 键 |
ABMKJTHWFVXSEP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
![2-[2-(Ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13223378.png)
